Welcome to the BenchChem Online Store!
molecular formula C7H9NO3S B8652826 Methyl 2-aminobenzene-1-sulfonate CAS No. 50910-59-3

Methyl 2-aminobenzene-1-sulfonate

Cat. No. B8652826
M. Wt: 187.22 g/mol
InChI Key: KEVJMGBTSHVNSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08828633B2

Procedure details

A reaction vessel equipped with a stirrer, a thermometer, and a nitrogen inlet tube was charged with 688 g of 2-nitrobenzene sulfonic acid methyl ester, 4.7 L of acetic acid, and 2.18 kg of SnCl2.2H2O, and the resultant mixture was cooled to 10° C. or less. Hydrochloric acid gas was bubbled through the mixture for 4 hours under stirring. Then, the mixture was stirred for 10 hours at 10° C. or less. Subsequently, 8.4 L of chloroform was added into the reaction mixture, and then while maintaining the temperature at 10° C. or less, the mixture was neutralized with aqueous 20% NaOH. The mixture was separated by further adding 56 L of water. The aqueous phase was extracted with 4 L of chloroform, and then the mixture including the chloroform layer was washed twice with 4 L of water, and separated. The mixture was dried by anhydrous magnesium sulfate, and then filtered to obtain 2-aminobenzene sulfonic acid methyl ester in chloroform solution. The obtained solution was charged along with 950 g of diethylaniline into a reaction vessel equipped with a stirrer, a thermometer, and a nitrogen inlet tube, and then 287 g of acrylic acid chloride was dropped for 15 minutes at a temperature of 5° C. or less. The mixture was stirred for 6 hours while maintaining the temperature at 5° C. or less. Then, 800 ml of concentrated hydrochloric acid and 12.8 L of water were added into the reaction mixture to separate the mixture. The organic layer was washed with, in order, 6.4 L of 2% hydrochloric acid, 6.4 L of water, 6.4 L of aqueous 3% sodium hydrogen carbonate, and 6.4 L of water. The product was dried by anhydrous magnesium sulfate, then filtered, and dried under reduced pressure at 30° C. to obtain 796 g of crystals. These were purified by column chromatography (5 kg silica gel, mobile phase hexane:ethyl acetate=2/1), to obtain 406 g of the monomer 4B represented by Formula (4B).
Quantity
688 g
Type
reactant
Reaction Step One
Quantity
2.18 kg
Type
reactant
Reaction Step One
Quantity
4.7 L
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][S:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[N+:12]([O-])=O)(=[O:5])=[O:4].O.O.Cl[Sn]Cl>C(O)(=O)C>[CH3:1][O:2][S:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[NH2:12])(=[O:4])=[O:5] |f:1.2.3|

Inputs

Step One
Name
Quantity
688 g
Type
reactant
Smiles
COS(=O)(=O)C1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
2.18 kg
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
4.7 L
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reaction vessel equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
Hydrochloric acid gas was bubbled through the mixture for 4 hours
Duration
4 h
STIRRING
Type
STIRRING
Details
Then, the mixture was stirred for 10 hours at 10° C. or less
Duration
10 h
ADDITION
Type
ADDITION
Details
Subsequently, 8.4 L of chloroform was added into the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 10° C. or less
CUSTOM
Type
CUSTOM
Details
The mixture was separated
ADDITION
Type
ADDITION
Details
by further adding 56 L of water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with 4 L of chloroform
WASH
Type
WASH
Details
was washed twice with 4 L of water
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture was dried by anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
COS(=O)(=O)C1=C(C=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.